5-fluoro-3-methoxy-1H-indole
Overview
Description
5-fluoro-3-methoxy-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various biologically active compounds, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
5-Fluoro-3-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they are likely to have favorable adme properties that contribute to their bioavailability .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound likely induces changes at the molecular and cellular levels that contribute to its biological effects .
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-methoxy-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its diverse biological activities
Cellular Effects
Indole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of 5-fluoro-3-methoxy-1H-indole may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methoxy-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
5-fluoro-3-methoxy-1H-indole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-fluoroindole: Similar in structure but lacks the methoxy group.
3-methoxyindole: Similar in structure but lacks the fluorine atom.
5-fluoro-3-phenyl-1H-indole: Contains a phenyl group instead of a methoxy group.
Uniqueness
5-fluoro-3-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups on the indole ring. This combination of substituents can enhance its biological activity and selectivity compared to other indole derivatives .
Properties
IUPAC Name |
5-fluoro-3-methoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRJASFKWSLXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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